XLogP3 Lipophilicity: +0.8 Log Unit Increase Over Unsubstituted and N-Methyl Analogs
(4,5-Dimethyl-1H-imidazol-2-yl)methanol exhibits an XLogP3-AA value of 0, compared to -0.8 for both (1H-imidazol-2-yl)methanol and (1-methyl-1H-imidazol-2-yl)methanol, as computed by the PubChem XLogP3 3.0 algorithm [1][2]. This ΔLogP of +0.8 corresponds to an approximately 6.3-fold higher octanol-water partition coefficient. The increased lipophilicity is directly attributable to the two methyl substituents at positions 4 and 5, which add hydrophobic surface area (MW increase of 28.06 Da relative to the unsubstituted parent) without altering the topological polar surface area (TPSA = 48.9 Ų for both compounds) [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0; TPSA = 48.9 Ų; MW = 126.16 Da |
| Comparator Or Baseline | (1H-imidazol-2-yl)methanol: XLogP3-AA = -0.8; TPSA = 48.9 Ų; MW = 98.10 Da. (1-Methyl-1H-imidazol-2-yl)methanol: XLogP3-AA = -0.8; MW = 112.13 Da |
| Quantified Difference | ΔXLogP3 = +0.8 (~6.3× higher partition coefficient); ΔMW = +28.06 Da (unsubstituted) or +14.03 Da (N-methyl); TPSA unchanged |
| Conditions | PubChem XLogP3 3.0 computational prediction (consistent algorithm across all comparators) |
Why This Matters
For medicinal chemistry programs optimizing CNS penetration or membrane permeability of imidazole-containing candidates, the 4,5-dimethyl scaffold offers a quantifiably superior lipophilicity starting point compared to unsubstituted or N-methyl imidazole-2-methanol analogs, potentially reducing the number of synthetic iterations needed to achieve target logD values.
- [1] PubChem CID 46784770. (4,5-Dimethyl-1H-imidazol-2-yl)methanol: XLogP3-AA = 0, TPSA = 48.9 Ų, MW = 126.16. NCBI. View Source
- [2] PubChem CID 566830. 1H-Imidazole-2-methanol: XLogP3-AA = -0.8, TPSA = 48.9 Ų, MW = 98.10. NCBI. View Source
